Daclatasvir Impurity C Daclatasvir Impurity C
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019148
InChI: InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1
SMILES:
Molecular Formula: C29H32N6O3
Molecular Weight: 512.6 g/mol

Daclatasvir Impurity C

CAS No.:

Cat. No.: VC16019148

Molecular Formula: C29H32N6O3

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

Daclatasvir Impurity C -

Specification

Molecular Formula C29H32N6O3
Molecular Weight 512.6 g/mol
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1
Standard InChI Key NFGBCKRQBIRTLN-UIOOFZCWSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC
Canonical SMILES CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC

Introduction

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

The European Directorate for the Quality of Medicines & HealthCare (EDQM) mandates the use of reversed-phase HPLC for impurity profiling of daclatasvir. A Zorbax SB C18 column (150 mm × 4.6 mm; 3.5 µm) is employed with a mobile phase comprising acetonitrile and phosphate buffer (pH 6.8) in gradient elution mode . Under these conditions, Daclatasvir Impurity C exhibits a relative retention time (RRT) of approximately 0.85–0.90 compared to daclatasvir (RRT = 1.00) . Baseline separation from co-eluting impurities (e.g., Impurities B, D, and E) is achieved with a resolution ≥7.25, ensuring precise quantification .

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Complementary techniques such as liquid chromatography-mass spectrometry (LC-MS) and ¹H/¹³C NMR are utilized for structural elucidation. Naz et al. (2019) developed a validated LC-MS method for simultaneous analysis of daclatasvir and three impurities, including Impurity C, in pharmaceutical formulations and serum samples . The method demonstrated linearity (r² > 0.999) across a concentration range of 0.1–10 µg/mL, with a limit of detection (LOD) of 0.03 µg/mL .

Regulatory Guidelines and Control Strategies

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